HIV-1 p17 Gag (77-85), also known as SLYNTVATL, is a peptide derived from the matrix protein of the Human Immunodeficiency Virus type 1. This peptide plays a crucial role in the immune response against HIV-1, particularly in the activation of cytotoxic T lymphocytes. It is recognized as an HLA-A*02:01-restricted epitope, meaning it is presented by specific human leukocyte antigen molecules to T cells, facilitating targeted immune responses. The identification of this peptide as a significant immunodominant epitope has made it a focal point in HIV research and vaccine development efforts .
The HIV-1 p17 Gag (77-85) peptide originates from the Gag polyprotein of HIV-1, which is essential for the virus's structural integrity and functionality. The Gag protein is responsible for forming the viral core and plays multiple roles in the virus life cycle, including genome packaging and viral assembly . This specific peptide sequence has been shown to elicit strong immune responses in chronically infected individuals but is less effective during acute infections .
The synthesis of HIV-1 p17 Gag (77-85) can be achieved through solid-phase peptide synthesis techniques. This method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Following synthesis, the peptide undergoes cleavage from the resin and deprotection steps to yield the final product.
The molecular weight of HIV-1 p17 Gag (77-85) is approximately 981.1 g/mol, with a chemical formula of C44H72N10O15. The purity of synthesized peptides typically exceeds 95%, ensuring high quality for research applications. The peptide is often provided in freeze-dried form for stability and ease of use in laboratory settings .
HIV-1 p17 Gag (77-85) has a defined sequence: SLYNTVATL. This sequence is critical for its binding affinity to HLA-A*02:01 molecules, facilitating T cell recognition and activation.
The structural analysis indicates that this peptide adopts a conformation conducive to T cell receptor engagement. Studies utilizing crystallography and molecular modeling have provided insights into how this peptide interacts with major histocompatibility complex molecules .
HIV-1 p17 Gag (77-85) does not participate in traditional chemical reactions like small molecules; instead, its primary interactions are biological. The peptide binds specifically to HLA-A*02:01 on antigen-presenting cells, leading to T cell activation.
The binding affinity of this peptide to HLA-A*02:01 has been quantified using various assays, including enzyme-linked immunosorbent spot assays and tetramer staining techniques. These methods assess the functional capacity of CD8+ cytotoxic T lymphocytes activated by the peptide .
The mechanism by which HIV-1 p17 Gag (77-85) exerts its effects involves several steps:
Research indicates that approximately 75% of chronically infected individuals exhibit a robust immune response mediated by this epitope, highlighting its potential utility in therapeutic interventions .
HIV-1 p17 Gag (77-85) is typically presented as a white powder when lyophilized. It is soluble in various buffers used for biological assays, with solubility dependent on factors such as pH and ionic strength.
The stability of this peptide under physiological conditions makes it suitable for use in immunological studies. Its ability to maintain structural integrity during storage and handling is crucial for effective experimental outcomes .
HIV-1 p17 Gag (77-85) has several significant applications in scientific research:
The HIV-1 p17 Gag (77-85) epitope, designated SLYNTVATL (SL9), is a nonapeptide (molecular weight: 981.10 g/mol, chemical formula: C₄₄H₇₂N₁₀O₁₅) located within the matrix domain (p17) of the HIV-1 Gag polyprotein [1] [2] [7]. Its primary sequence is Ser-Leu-Tyr-Asn-Thr-Val-Ala-Thr-Leu, with residues 77–85 corresponding to the numbering of the full p17 protein. This epitope is intrinsically defined by its role as an HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope, making it a critical target for immune surveillance in ~75% of chronically infected HLA-A2-positive individuals [2] [4].
While the SL9 peptide itself undergoes minimal post-translational modification (PTM), its parent protein, p17 Gag, is regulated by PTMs that influence its function. These include:
The SL9 sequence is evolutionarily conserved across HIV-1 clades due to structural constraints in p17 trimerization. Mutations at anchor positions (e.g., L2, L9) disrupt viral capsid stability, while solvent-exposed residues (Y3, V6, T8) tolerate variation to evade immune recognition (Table 1) [6] [8].
Table 1: Functional Impact of Key Residues in SL9 Epitope
Residue Position | Amino Acid | Role in p17 Structure | Consequence of Mutation |
---|---|---|---|
2 (L) | Anchor | p17 trimer stabilization | Loss of viral fitness |
3 (Y) | Solvent-exposed | TCR contact | Immune escape (Y→F common) |
6 (V) | Solvent-exposed | TCR contact | Immune escape (V→I common) |
8 (T) | Solvent-exposed | TCR contact | Immune escape (T→V common) |
9 (L) | Anchor | HLA-A2 binding | Loss of HLA presentation |
When bound to HLA-A*0201, SL9 adopts a canonical extended conformation with a central bulge, positioning solvent-exposed residues (Y3, N4, V6, A7, T8) for T-cell receptor (TCR) engagement [4] [6]. Biophysical analyses reveal:
Fig. 1A: SL9-HLA-A2 Conformational Stability
Peptide Variant | KD (Natural TCR) | KD (Engineered TCR) | Structural Impact |
---|---|---|---|
Wildtype (SLYNTVATL) | 143 nM | <400 pM | Stable central bulge |
V6I (SLYNTIATL) | 85 nM | <400 pM | Minimal backbone distortion |
Y3F/V6I/T8V (SLFNTIAVL) | Undetectable | <400 pM | Reduced peptide-HLA stability |
Notably, mutations like SLFNTIAVL ("ultimate escape mutant") reduce peptide-HLA stability by 70%, diminishing epitope density on infected cells rather than abolishing TCR binding entirely [6]. This highlights a dual escape mechanism: reduced antigen presentation combined with altered TCR engagement.
The p17 matrix protein orchestrates two critical phases of the viral life cycle: membrane targeting during particle assembly and capsid disassembly post-entry. While SL9 itself is not directly involved, it resides in a functional domain of p17 essential for these processes [8] [10].
Membrane Targeting:
Capsid Assembly:
Table 2: p17 Functional Domains Proximal to SL9
Domain | Key Residues | Function | Impact of Disruption |
---|---|---|---|
PI(4,5)P₂-binding | K18, K29, K31 | Plasma membrane targeting | Gag mislocalized to endosomes |
Trimerization interface | L2, L9, W36 | Stabilize immature capsid | Defective particle assembly |
SL9 epitope | Y3, V6, T8 | Immune evasion | Enhanced CTL recognition |
p17 Gag engages host factors to facilitate viral replication while evading immune detection. The SL9 epitope is central to immune cross-talk due to its exposure on infected cells [2] [9].
CTL Evasion Mechanisms:
Cross-Reactive Immunity:
Host Factor Exploitation:
Fig. 1C: Cross-Reactivity Between SL9 and Viral Epitopes
Epitope | Sequence | HLA Restriction | Cross-Reactive CTL Response |
---|---|---|---|
HIV p17 Gag (77–85) | SLYNTVATL | HLA-A*0201 | Reference epitope |
Influenza M1 (58–66) | GILGFVFTL | HLA-A*0201 | 60–80% lysis of SL9⁺ targets |
HCV NS5B (2594–2602) | ALYDVVTKL | HLA-A*0201 | <20% lysis of SL9⁺ targets |
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9